Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate
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Overview
Description
Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate is a complex organic compound characterized by its halogenated pyridine ring and morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate typically involves multiple steps, starting with the preparation of the core pyridine structure. The initial step may include the halogenation of pyridine to introduce chlorine and fluorine atoms at the 2, 6, and 5 positions, respectively
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with altered functional groups, such as hydroxylated or alkylated versions of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its halogenated pyridine ring makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study the effects of halogenated pyridines on biological systems. It can serve as a probe to investigate enzyme inhibition or receptor binding.
Medicine: The potential medicinal applications of this compound include its use as a precursor for drug development. Its unique structure may offer therapeutic benefits in treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: This compound shares the halogenated pyridine core but lacks the amido and benzoate groups.
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate: Similar to the target compound but without the fluorine atom.
Uniqueness: The presence of the fluorine atom in the target compound introduces unique chemical properties, such as increased stability and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 2-[(2,6-dichloro-5-fluoropyridine-3-carbonyl)amino]-5-morpholin-4-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FN3O4/c1-27-18(26)11-8-10(24-4-6-28-7-5-24)2-3-14(11)22-17(25)12-9-13(21)16(20)23-15(12)19/h2-3,8-9H,4-7H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPCMXHZTOQPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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